4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride
Description
4-Methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride is a pyrazolo-pyridine derivative with a benzamide substituent and a methyl-phenyl alkylation pattern. Its molecular formula is C₂₁H₂₃ClN₄O (molecular weight: 382.892 g/mol), featuring a fused pyrazolo[4,3-c]pyridine core, which distinguishes it from related compounds with alternative ring fusion positions (e.g., pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine) .
Properties
IUPAC Name |
4-methyl-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O.ClH/c1-16-8-10-17(11-9-16)22(27)26(18-6-4-3-5-7-18)15-20-19-14-23-13-12-21(19)25(2)24-20;/h3-11,23H,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPNSCRNLUTPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=NN(C3=C2CNCC3)C)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride involves multiple steps. The key steps include the formation of the pyrazolopyridine core and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) under controlled conditions such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound 4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its pharmacological properties, synthesis methods, and case studies that illustrate its utility in drug development.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine showed potent activity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazolo derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In vitro assays revealed that similar compounds could reduce the expression of TNF-alpha and IL-6 in human macrophages stimulated with lipopolysaccharides (LPS) .
Neuroprotective Effects
There is emerging evidence suggesting that pyrazolo[4,3-c]pyridine derivatives may offer neuroprotective benefits.
Mechanism of Action
The mechanism of action of 4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, leading to changes in cellular functions and therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo-based derivatives:
Key Observations:
Core Structure Differences: The target’s pyrazolo[4,3-c]pyridine core is less common than pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine scaffolds. This unique fusion may influence binding to biological targets (e.g., kinases or GPCRs) by altering steric and electronic interactions . Pyrazolo[3,4-b]pyridinones (e.g., compound in ) contain a ketone group, which enhances polarity but may increase susceptibility to metabolic reduction compared to the target’s benzamide group .
Fluorine substitutions (e.g., in ) improve metabolic stability and membrane permeability but add molecular weight, which may limit bioavailability .
The target’s methyl and benzamide groups likely necessitate alkylation and amidation steps under controlled conditions.
Pharmacological and Physicochemical Properties
Limited pharmacological data are available for the target compound, but comparisons can be inferred from structural analogs:
- Solubility: The absence of polar groups (e.g., ketones) in the target compound may reduce aqueous solubility compared to pyrazolo[3,4-b]pyridinones .
- Metabolic Stability : The 1-methyl group on the pyrazole ring and N-benzamide substitution likely protect against oxidative metabolism, contrasting with the labile ketone in and the fluorinated chromen in , which may undergo CYP450-mediated degradation.
- Bioactivity : Pyrazolo-pyridine derivatives are often kinase inhibitors. The target’s benzamide group could mimic ATP-binding motifs, similar to 4-chloro-N-(5-methyl-3-phenylpyrazol-4-yl)benzamide , which may target enzymes like COX-2 or JAK kinases.
Biological Activity
4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazolo[4,3-c]pyridine moiety.
- A benzamide functional group.
- A methyl substituent.
This unique combination of functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that it may modulate the activity of enzymes or receptors involved in various signaling pathways.
Potential Targets:
- Enzymes : The compound may act as an inhibitor or modulator of enzymes linked to disease processes.
- Receptors : Binding affinities to specific receptors can lead to altered physiological responses.
Antitumor Activity
Research indicates that derivatives similar to the compound exhibit significant antitumor properties. For instance, compounds with similar structural features have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
Antimicrobial Activity
Studies have demonstrated potential antimicrobial effects against various pathogens. For example, compounds with similar pyrazolo structures have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess anti-tubercular properties .
Inhibition of Heparanase
Another area of interest is the inhibition of heparanase, an enzyme involved in tumor metastasis. Certain benzamide derivatives have demonstrated IC50 values ranging from 0.23 to 0.29 µM against heparanase . This suggests that the compound might also inhibit this enzyme effectively.
Study on Antitumor Effects
A study published in 2016 explored the effects of various benzamide derivatives on cancer cell lines. Among these, compounds structurally related to our target compound showed significant inhibition of cell proliferation in vitro and induced apoptosis in cancer cells .
Study on Antimicrobial Properties
In a recent investigation into anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating promising anti-tubercular activity . Given the structural similarities, it is plausible that our target compound may exhibit comparable efficacy.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
